2-Phenoxybutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

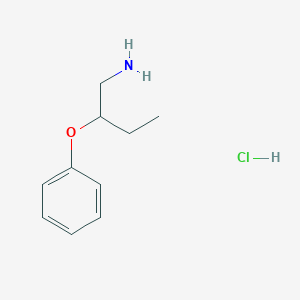

2-Phenoxybutan-1-amine;hydrochloride is a chemical compound that belongs to the family of aromatic amines. It is known for its unique structure, which includes a phenoxy group attached to a butan-1-amine backbone. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxybutan-1-amine;hydrochloride typically involves the reaction of phenol with butylamine under specific conditions. One common method is the nucleophilic substitution reaction where phenol is reacted with butylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanone, while reduction could produce butylamine derivatives .

Scientific Research Applications

2-Phenoxybutan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Phenoxybutan-1-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific biological context, but common targets include enzymes involved in metabolic processes and receptors that regulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Phenoxyethanol: Similar in structure but with a shorter carbon chain.

Butylamine: Lacks the phenoxy group but shares the amine functionality.

Phenylbutylamine: Similar backbone but with a phenyl group instead of a phenoxy group .

Uniqueness

2-Phenoxybutan-1-amine;hydrochloride is unique due to its combination of a phenoxy group and a butan-1-amine backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .

Biological Activity

2-Phenoxybutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Phenoxybutan-1-amine hydrochloride features a phenoxy group attached to a butanamine backbone. Its structural formula can be represented as follows:

This compound is known for its interactions with various biological targets, which may include neurotransmitter receptors and enzymes.

The biological activity of 2-Phenoxybutan-1-amine hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems. It may act as an agonist or antagonist at specific receptors, influencing pathways associated with mood regulation, pain perception, and inflammation.

Key Mechanisms:

- Neurotransmitter Interaction : The compound may interact with dopamine and norepinephrine systems, similar to other phenylalkylamines, which can influence mood and cognitive functions.

- Enzyme Modulation : It may also affect enzyme activities related to metabolic pathways, potentially serving as a substrate or inhibitor.

Biological Activity Data

Recent studies have highlighted the biological activities of 2-Phenoxybutan-1-amine hydrochloride:

Case Studies

Several case studies have investigated the effects of 2-Phenoxybutan-1-amine hydrochloride:

-

Anti-inflammatory Effects :

A study assessed the compound's efficacy in reducing edema in a carrageenan-induced rat model. The results indicated a notable reduction in paw swelling compared to controls, suggesting its potential as an anti-inflammatory agent . -

Antimicrobial Activity :

In vitro tests revealed that 2-Phenoxybutan-1-amine hydrochloride exhibited minimum inhibitory concentrations (MIC) against common pathogens such as Escherichia coli and Candida albicans. Specifically, MIC values were recorded at 10 µg/ml for C. albicans . -

Analgesic Properties :

The analgesic effects were evaluated using the acetic acid-induced writhing test in rodents. The compound significantly reduced the number of writhes compared to the control group, indicating its potential for pain management .

Research Findings

Research has further elucidated the pharmacological profile of 2-Phenoxybutan-1-amine hydrochloride:

Pharmacodynamics

The compound's pharmacodynamic properties suggest that it may enhance neurotransmitter release or inhibit reuptake mechanisms, leading to increased availability of key neurotransmitters in the synaptic cleft.

Toxicology

Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also poses risks such as skin irritation and eye damage upon exposure . These findings underscore the importance of careful handling and further studies on safety profiles.

Properties

IUPAC Name |

2-phenoxybutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(8-11)12-10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPBVXVJEYNUKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.